molecular formula C30H47NO3 B1170142 Codaphniphylline CAS No. 14694-15-6

Codaphniphylline

Cat. No.: B1170142
CAS No.: 14694-15-6
M. Wt: 469.71
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum These alkaloids are known for their complex structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Codaphniphylline involves several steps, starting from readily available starting materials. One of the common synthetic routes includes the use of oxidative dearomatization strategies. For instance, researchers have utilized naphthol derivatives and employed oxidative dearomatization to construct the core structure of this compound . The key steps in the synthesis involve:

    Oxidative Dearomatization: Using oxidizing agents like iodine to achieve the dearomatization of naphthol derivatives.

    Mukaiyama-Michael Addition: This reaction helps in constructing the carbon skeleton of this compound.

    Reductive Amination/Amidation: These steps are crucial for introducing the nitrogen-containing functional groups.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Codaphniphylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, methanol, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Codaphniphylline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures. Some of the similar compounds include:

    Daphniphylline: Shares a similar core structure but differs in specific functional groups.

    Daphnezomine: Another alkaloid with a similar carbon skeleton but distinct biological activities.

    Dapholdhamine: Known for its unique aza-adamantane core structure.

This compound stands out due to its unique combination of functional groups and its potential for diverse biological activities.

Properties

CAS No.

14694-15-6

Molecular Formula

C30H47NO3

Molecular Weight

469.71

Appearance

Powder

Origin of Product

United States
Customer
Q & A

Q1: What is the structural significance of Codaphniphylline in the context of Daphniphyllum alkaloids?

A1: this compound shares a structural resemblance with Daphniphylline, another alkaloid found in the Daphniphyllum species. Research suggests that both compounds contain a complex ring system, including a 6-oxa- and 2,8-dioxabicyclo[3.2.1]octane moiety. [] This particular structural feature has been a focal point in synthetic studies aiming to understand and replicate the natural synthesis of these alkaloids. []

Q2: Has the total synthesis of (+)-Codaphniphylline been achieved?

A2: Yes, the total synthesis of (+)-Codaphniphylline has been successfully accomplished. [, ] This achievement is a testament to the advancements in synthetic organic chemistry and provides access to a valuable tool for further exploring the biological activity and potential applications of this natural product.

Q3: What were the key starting materials used in the synthesis of some 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes related to Daphniphyllum alkaloids?

A3: Researchers utilized readily available Geraniol as a starting material in the synthesis of various 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes. [] This approach proved valuable in constructing the core structures found in Daphniphylline and this compound, highlighting the importance of utilizing accessible building blocks in complex natural product synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.